molecular formula C8H11ClO2 B14510905 Cyclohexanone, 2-acetyl-2-chloro- CAS No. 64229-97-6

Cyclohexanone, 2-acetyl-2-chloro-

Katalognummer: B14510905
CAS-Nummer: 64229-97-6
Molekulargewicht: 174.62 g/mol
InChI-Schlüssel: AYMNNLMVJUVUFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclohexanone, 2-acetyl-2-chloro- is an organic compound with the molecular formula C8H11ClO2 It is a derivative of cyclohexanone, where the hydrogen atom at the second position is replaced by an acetyl group and a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanone, 2-acetyl-2-chloro- typically involves the chlorination of 2-acetylcyclohexanone. One common method is the reaction of 2-acetylcyclohexanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C8H12O2+SOCl2C8H11ClO2+SO2+HCl\text{C8H12O2} + \text{SOCl2} \rightarrow \text{C8H11ClO2} + \text{SO2} + \text{HCl} C8H12O2+SOCl2→C8H11ClO2+SO2+HCl

This method is efficient and yields a high purity product.

Industrial Production Methods

In an industrial setting, the production of cyclohexanone, 2-acetyl-2-chloro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanone, 2-acetyl-2-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted cyclohexanone derivatives

Wissenschaftliche Forschungsanwendungen

Cyclohexanone, 2-acetyl-2-chloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of cyclohexanone, 2-acetyl-2-chloro- involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the acetyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetylcyclohexanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chlorocyclohexanone: Lacks the acetyl group, affecting its reactivity in nucleophilic addition reactions.

Uniqueness

Cyclohexanone, 2-acetyl-2-chloro- is unique due to the presence of both an acetyl group and a chlorine atom. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

64229-97-6

Molekularformel

C8H11ClO2

Molekulargewicht

174.62 g/mol

IUPAC-Name

2-acetyl-2-chlorocyclohexan-1-one

InChI

InChI=1S/C8H11ClO2/c1-6(10)8(9)5-3-2-4-7(8)11/h2-5H2,1H3

InChI-Schlüssel

AYMNNLMVJUVUFH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CCCCC1=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.